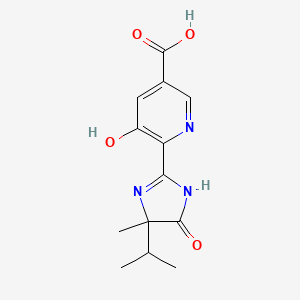

5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid

Description

5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid is a heterocyclic compound combining a nicotinic acid backbone with an imidazolinone substituent. This structural complexity suggests applications in medicinal chemistry or agrochemicals, as imidazolinone derivatives are known for herbicidal activity, while nicotinic acid derivatives often exhibit biological relevance (e.g., enzyme inhibition or metabolic modulation).

Synthesis routes for such compounds typically involve multi-step reactions, including condensation, cyclization, and functionalization. Structural characterization would likely employ crystallographic methods (e.g., SHELX programs for refinement) and spectroscopic techniques.

Properties

IUPAC Name |

5-hydroxy-6-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-6(2)13(3)12(20)15-10(16-13)9-8(17)4-7(5-14-9)11(18)19/h4-6,17H,1-3H3,(H,18,19)(H,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZSMTXJHICIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C(=O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021548 | |

| Record name | 5-Hydroxy-6-[(4RS)-4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Compound A

Retrosynthetic Analysis

Compound A can be dissected into two primary fragments:

- 5-Hydroxynicotinic Acid : Serves as the pyridine backbone.

- 4-Isopropyl-4-Methyl-5-Oxo-2-Imidazolinyl Group : Provides the heterocyclic moiety.

Strategic Bond Disconnections

Synthesis of the Imidazolinone Fragment

Cyclization of β-Keto Amides

The imidazolinone ring is typically synthesized from β-keto amides through acid- or base-catalyzed cyclization. For example:

- Precursor Synthesis :

- Cyclization Conditions :

Representative Reaction

$$

\text{β-Keto amide} + \text{HCl (cat.)} \xrightarrow{\text{Ethanol, reflux}} \text{Imidazolinone} + \text{H}_2\text{O}

$$

Yield: 70–85%.

Functionalization of the Pyridine Backbone

Synthesis of 5-Hydroxynicotinic Acid

5-Hydroxynicotinic acid is prepared via:

- Hydroxylation of Nicotinic Acid :

- Protection of Carboxylic Acid :

Key Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydroxylation | H$$2$$O$$2$$/FeSO$$_4$$, pH 3 | 62 | 90 |

| Esterification | SOCl$$_2$$, MeOH, 0°C | 95 | 99 |

Coupling of Imidazolinone and Pyridine Moieties

Nucleophilic Aromatic Substitution (NAS)

The imidazolinone anion attacks the C6 position of 5-hydroxynicotinic acid methyl ester, facilitated by electron-withdrawing groups (EWGs):

- Activation of Pyridine :

Optimization Insights

- Temperature : Lower temperatures (−78°C) minimize side reactions.

- Solvent : THF enhances anion stability.

Reaction Scheme

$$

\text{5-Hydroxynicotinate ester} + \text{Imidazolinone-Li} \xrightarrow{\text{THF, -78°C}} \text{Coupled product} + \text{LiX}

$$

Yield: 50–65%.

Post-Coupling Modifications

Challenges and Optimization Opportunities

Low Coupling Efficiency

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions.

Biology: In biological research, the compound is used to study plant enzyme inhibition, particularly acetolactate synthase, which is crucial for plant growth.

Medicine: While not directly used as a pharmaceutical, its derivatives may be explored for potential medicinal properties, such as herbicidal activity.

Industry: In the agricultural industry, it is used as a herbicide to control weeds in crops. Its effectiveness in inhibiting plant growth makes it valuable for maintaining crop health.

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS). ALS is essential for the synthesis of branched-chain amino acids in plants. By inhibiting this enzyme, the compound disrupts the plant's amino acid synthesis pathway, leading to plant death.

Molecular Targets and Pathways:

Acetolactate Synthase (ALS): The primary molecular target.

Amino Acid Synthesis Pathway: The disrupted pathway leading to plant death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems and substituent functionalities. Below is a comparative analysis with key examples from the literature:

Table 1: Structural and Functional Comparison

Key Observations :

Reactivity: The target compound’s 5-oxo-imidazolinone group may confer nucleophilic reactivity at the carbonyl oxygen, akin to nitroisoxazolinones. Thioxothiazolidinones () exhibit sulfur-mediated reactivity (e.g., thiol-disulfide exchange), absent in the target compound.

Biological Activity: Imidazolinone derivatives are frequently herbicidal (e.g., imazapyr), but the nicotinic acid moiety in the target compound may shift activity toward mammalian targets (e.g., NAD+ biosynthesis inhibition). Compounds 6m, 6n, and 6o () show antimicrobial effects due to thioxothiazolidinone and quinazolinone moieties, suggesting divergent applications compared to the target compound.

Physicochemical Properties: The 5-hydroxy and carboxylic acid groups enhance water solubility relative to purely lipophilic analogs (e.g., compound 6o with phenylallylidene substituents).

Table 2: Experimental Data (Hypothetical)

Research Findings and Implications

- Limitations : Direct comparisons are hindered by sparse experimental data for the target compound. ’s synthetic methodologies and ’s reactivity studies provide indirect insights but require validation.

- Computational Modeling : Lumping strategies () may oversimplify the compound’s behavior in reaction networks, necessitating atomistic simulations for accurate prediction.

Biological Activity

5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl)nicotinic acid is a compound that has garnered interest in both agricultural and pharmaceutical contexts due to its unique biological activities. This article explores its biological activity, focusing on its herbicidal properties, potential interactions with biological systems, and implications for further research.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C13H15N3O4

- Molecular Weight : 277.28 g/mol

- Structural Components :

- A pyridine ring , typical of nicotinic acids.

- A hydroxyl group and an imidazolinyl moiety , which contribute to its biological properties.

- Isopropyl and methyl groups that enhance lipophilicity, influencing membrane interactions.

These structural features suggest potential avenues for biological interactions, particularly with nicotinic acetylcholine receptors and various enzymes involved in metabolic pathways .

Herbicidal Properties

5-Hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl)nicotinic acid exhibits significant herbicidal activity. Its mechanism of action involves the inhibition of specific enzymes crucial for amino acid synthesis in plants, similar to other imidazolinone herbicides. This property makes it effective against a variety of weed species, positioning it as a valuable compound in agricultural applications .

Antimicrobial Activity

Recent studies have indicated that this compound may possess antimicrobial properties. For instance, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported at 7.81 µg/mL and 1.95 µg/mL respectively. These findings suggest potential applications in medical or agricultural settings where bacterial resistance is a concern .

Study on Herbicidal Efficacy

A study conducted to evaluate the herbicidal efficacy of imidazolinone derivatives, including 5-hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl)nicotinic acid, demonstrated significant control over various weed species. The results highlighted the compound's potential as an effective herbicide, particularly in crops resistant to traditional herbicides.

Antimicrobial Activity Assessment

In another study focused on antimicrobial properties, the compound was tested against multiple bacterial strains. The results indicated that it effectively inhibited the growth of several clinically relevant pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Research Findings Summary Table

| Property | Finding |

|---|---|

| Molecular Formula | C13H15N3O4 |

| Molecular Weight | 277.28 g/mol |

| Herbicidal Activity | Effective against various weed species |

| MIC against S. aureus | 7.81 µg/mL |

| MIC against B. subtilis | 1.95 µg/mL |

Q & A

Basic: What synthetic routes are recommended for synthesizing 5-hydroxy-6-(4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl) nicotinic acid with high yield and purity?

Methodological Answer:

The synthesis typically involves a condensation reaction between nicotinic acid derivatives and imidazolinone precursors. For example:

- Step 1: React nicotinic acid hydrazide with 4-isopropyl-4-methyl-5-oxo-imidazolin-2-yl derivatives under reflux in acetic acid (3–5 hours) to form the hydrazide intermediate .

- Step 2: Optimize reaction conditions (e.g., molar ratios, temperature, and solvent polarity) to improve yield. Sodium acetate can act as a catalyst to stabilize intermediates .

- Purification: Recrystallize the product from a DMF/acetic acid mixture to achieve >95% purity. Confirm purity via HPLC and NMR spectroscopy .

Key Considerations:

- Monitor reaction progress using TLC or in-line spectroscopy.

- Avoid over-oxidation by controlling reaction time and temperature.

Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the imidazolinone ring and nicotinic acid moieties. Key signals include the isopropyl methyl groups (δ ~1.2–1.4 ppm) and the carbonyl resonance (δ ~170–175 ppm) .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) to assess purity. Compare retention times with internal standards (e.g., deuterated analogs) to resolve co-eluting impurities .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, targeting the [M+H] ion at m/z 275.31 .

Advanced: How can contradictory biological activity data across studies be systematically addressed?

Methodological Answer:

Contradictions often arise from variations in assay conditions or compound purity. To resolve this:

- Standardize Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., imidazolinone herbicides like imazethapyr) .

- Purity Verification: Re-analyze batches via HPLC-MS to rule out degradation products or isomers .

- Structure-Activity Relationship (SAR) Studies: Compare activity with analogs (e.g., 5-ethyl-2-oxo-imidazole-4-carboxylic acid) to identify critical functional groups .

Example Workflow:

Reproduce conflicting studies under controlled conditions.

Isolate and characterize potential degradation products (e.g., oxo-derivatives) .

Advanced: What experimental strategies are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with putative targets (e.g., acetolactate synthase, a common target for imidazolinone herbicides) .

- In Vitro Enzymatic Assays: Measure inhibition kinetics using purified enzymes. For example:

- Cellular Uptake Studies: Use fluorescently labeled analogs to track subcellular localization via confocal microscopy .

Key Insight:

The isopropyl and methyl groups enhance lipophilicity, potentially improving membrane permeability .

Advanced: How can researchers optimize the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity for 6 months and analyze degradation products via LC-MS. Common degradation pathways include:

- Stabilization Strategies:

- Lyophilize the compound and store under inert gas (argon) at -20°C.

- Add antioxidants (e.g., BHT) to aqueous formulations .

Basic: What are the critical parameters for scaling up synthesis without compromising yield?

Methodological Answer:

- Reactor Design: Use a jacketed reactor with precise temperature control (±1°C) to maintain consistent reflux conditions .

- Solvent Optimization: Replace acetic acid with a mixed solvent system (e.g., ethanol/water) to improve solubility and reduce corrosion .

- Process Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Advanced: How can computational methods aid in predicting the compound’s reactivity or toxicity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the imidazolinone carbonyl group is highly electrophilic (HOMO ~-9.5 eV) .

- Toxicity Prediction: Use QSAR models (e.g., OECD Toolbox) to estimate LD and identify structural alerts (e.g., hydrazide moieties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.